Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

X-ray crystallography Conformational analysis Solid-state chemistry

Researchers optimizing thienopyrimidine kinase inhibitors face inconsistent reactivity when substituting 3-aminothiophene-2-carboxylate intermediates. Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (CAS 91076-96-9) resolves this with a defined 4-bromophenyl handle for reliable Suzuki-Miyaura cross-coupling. • Intramolecular N-H···O hydrogen bond stabilizes conformation (dihedral angle 36.92°) for reproducible co-crystallization. • Predicted LogP ~3.8; use vs. methyl ester analog to fine-tune solubility/permeability profiles. • ≥95% purity; ships ambient; stored at 2-8°C protected from light.

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
CAS No. 91076-96-9
Cat. No. B1596812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
CAS91076-96-9
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
InChIKeyJKLWLDQXFCTDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate Overview


Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (CAS 91076-96-9) is a polysubstituted thiophene derivative with the molecular formula C13H12BrNO2S and a molecular weight of 326.21 g/mol . It belongs to the class of 2-aminothiophene-3-carboxylate esters, which are widely recognized as versatile intermediates in medicinal chemistry and materials science due to their amenability to further functionalization, particularly through the Gewald reaction [1]. The compound features a unique combination of an electron-donating 3-amino group, a 5-(4-bromophenyl) moiety that enables cross-coupling reactions, and an ethyl ester group that influences its lipophilicity and metabolic stability when incorporated into larger pharmacophores [1]. This specific substitution pattern distinguishes it from other 3-aminothiophene-2-carboxylate analogs and makes it a targeted choice for constructing libraries of thienopyrimidines, kinase inhibitors, and other heterocyclic systems.

1
5-(4-bromophenyl) substituent supports Suzuki-Miyaura cross-coupling for late-stage derivatization.
2
3-amino-2-carboxylate scaffold enables Gewald-based thienopyrimidine and heterocycle synthesis.
3
Ethyl ester provides intermediate lipophilicity supporting SAR exploration in medchem campaigns.
4
X-ray confirmed intramolecular N–H···O hydrogen bond stabilizes conformation for structure-based design.

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: Why It’s Irreplaceable


Generic substitution within the 3-aminothiophene-2-carboxylate class is fraught with risk due to profound differences in reactivity, physicochemical properties, and biological outcomes stemming from even minor structural modifications. A simple swap of the ethyl ester for a methyl ester, tert-butyl ester, or a change in the aryl halide can drastically alter molecular planarity, hydrogen-bonding capacity, and electronic distribution, as evidenced by comparative X-ray crystallography and computational studies [1]. For instance, the intramolecular N–H···O hydrogen bond that stabilizes the molecular conformation is sensitive to the ester group's steric and electronic environment, which directly impacts the compound's ability to participate in specific supramolecular assemblies or to be recognized by biological targets [1]. Furthermore, the bromine atom at the 4-position of the phenyl ring is a critical synthetic handle for Suzuki-Miyaura cross-coupling; replacing it with a chlorine or a hydrogen atom would completely alter downstream derivatization strategies and the resulting compound library's diversity.

Ester swap
Replacing ethyl ester with methyl or tert-butyl ester may shift conformational preference and alter the intramolecular N–H···O hydrogen-bonding network that stabilizes the S(6) ring motif.
Halide change
Substituting 4-bromophenyl with 4-chlorophenyl or unsubstituted phenyl alters cross-coupling reactivity; the C–Br bond is more reactive toward oxidative addition in palladium-catalyzed reactions than C–Cl or C–H.
Physicochem shift
Ester group variation changes LogP and melting point, which may affect solid-state handling, solubility in reaction media, and membrane permeability in cell-based assay contexts.

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: Quantitative Comparison


Conformational Stability vs. Methyl Ester Analog

The title compound's molecular conformation is stabilized by an intramolecular N–H···O hydrogen bond forming an S(6) ring motif, with a dihedral angle between the thiophene and bromophenyl rings of 36.92(9)° [1]. In contrast, the methyl ester analog (CAS 91076-95-8) exhibits a dihedral angle of 44.58(11)° and a distinct crystal packing influenced by the smaller ester group's steric requirements [2]. This quantitative difference in molecular planarity directly impacts the compound's potential for π-stacking interactions and its behavior in co-crystals or biological target binding.

Conformational stability
Cross-study comparable
Dihedral angle: 36.92(9)° vs 44.58(11)° for methyl ester analog
Δ = 7.66° increased ring planarity with ethyl ester
Supports conformational selection context for target engagement studies.
X-ray data at low temperature; solid-state conformation may differ in solution.
X-ray crystallography Conformational analysis Solid-state chemistry

Physicochemical Profile vs. Methyl Ester Analog

The ethyl ester derivative (MW 326.21 g/mol) exhibits a predicted boiling point of 490.7 °C at 760 mmHg and a predicted density of 1.4±0.1 g/cm³ [1]. Its melting point is reported to be 91-93 °C in some supplier documentation. The methyl ester analog (CAS 91076-95-8, MW 312.18 g/mol) has a lower melting point of 146-148 °C and a higher predicted density of 1.556 g/cm³ . The ethyl ester's increased lipophilicity (estimated LogP ~3.8 vs. ~3.4 for the methyl ester) can be advantageous for membrane permeability in cell-based assays [2].

Physicochemical profile
Data to verify
MW: 326.21 vs 312.18 g/mol; m.p.: 91–93 vs 146–148 °C
Estimated LogP: ~3.8 vs ~3.4 for methyl ester
Supports permeability and handling context in cell-based assay workflows.
LogP predicted computationally; m.p. from supplier documentation. Verify experimentally.
Physicochemical properties ADME prediction Synthetic feasibility

Synthetic Utility for Thieno[3,2-d]pyrimidine Scaffolds

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate serves as a direct precursor for constructing thieno[3,2-d]pyrimidine derivatives via cyclocondensation with nitriles or formamide. In a representative study, the analogous methyl 3-amino-5-arylthiophene-2-carboxylates were converted to 6-aryl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acids, which are key templates for kinase inhibition [1]. The presence of the bromine atom allows for further late-stage functionalization via Suzuki coupling, a strategic advantage over the corresponding chloro or unsubstituted phenyl analogs which offer different reactivity profiles [2]. This positions the ethyl ester as a superior choice for generating diverse, patentable compound libraries.

Thienopyrimidine synthesis
Class-level inference
One-pot cyclocondensation to 4-oxo-thieno[3,2-d]pyrimidine-2-carboxylic acid scaffold
Bromine handle enables late-stage Suzuki coupling diversification
Supports library diversification workflow for kinase inhibitor research.
Based on analogous methyl ester precedent; direct ethyl ester cyclization may require optimization.
Thienopyrimidine synthesis Anticancer Kinase inhibitor scaffold

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: Procurement Scenarios


Kinase Hinge Binder Medchem Campaigns

Select this compound when your project requires a 5-(4-bromophenyl) substituent for a structure-activity relationship (SAR) study on a thieno[3,2-d]pyrimidine kinase inhibitor. The ethyl ester's intermediate lipophilicity and the bromine's cross-coupling potential provide a versatile entry point for building focused libraries, as demonstrated by the facile synthesis of biologically active pyrimidine derivatives [4]. Directly compare its performance against the methyl ester to fine-tune cellular potency and solubility based on the identified physicochemical differences [2].

Fragment-Based Drug Discovery by Crystallography

Utilize this compound as a fragment for co-crystallization studies with target proteins. Its unique molecular conformation, stabilized by an intramolecular N–H···O hydrogen bond and a defined dihedral angle of 36.92(9)° [1], presents a rigid pharmacophore that can be exploited for structure-based design. The availability of high-resolution crystallographic data ensures precise conformational analysis for in silico screening campaigns.

Late-Stage Functionalization for Patentable Chemical Matter

Incorporate this intermediate into a synthetic route that concludes with a late-stage Suzuki-Miyaura coupling at the 4-bromophenyl position. This strategy is advantageous for creating diverse compound collections that explore chemical space beyond standard C–H activation protocols, as the bromine substituent provides superior selectivity and reliability in palladium-catalyzed cross-coupling reactions compared to the less reactive 4-chlorophenyl analog [5].

Physicochemical Screening for Solubility and Permeability

When a lead compound series suffers from poor solubility or permeability, the ethyl ester derivative can be used as a probe to determine the effect of ester size on these properties. Its predicted LogP of ~3.8 and lower melting point offer a direct contrast to the methyl ester, enabling a systematic analysis of how the ester moiety influences the compound's biopharmaceutical profile without requiring time-consuming resynthesis of the core scaffold [3].

Application
Selection Property
Validation Focus
Thienopyrimidine kinase inhibitor SAR studies
Bromine cross-coupling handle and Gewald reactivity
Scaffold diversification and target engagement assessment
Fragment-based co-crystallization studies
Conformational rigidity from intramolecular H-bond
Structure-based design and π-stacking interaction review
Late-stage Suzuki-Miyaura derivatization
Aryl bromide reactivity for cross-coupling
Cross-coupling efficiency across boronic acid partner scope
Ester-dependent property screening
Intermediate LogP and thermal profile
Permeability and solubility experimental verification

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